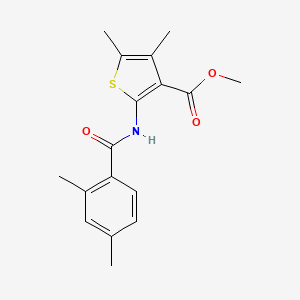

Methyl 2-(2,4-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate

説明

Methyl 2-(2,4-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate is a thiophene-based derivative characterized by a 2,4-dimethylbenzamido substituent at the 2-position and methyl ester at the 3-position of the thiophene ring.

特性

IUPAC Name |

methyl 2-[(2,4-dimethylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-9-6-7-13(10(2)8-9)15(19)18-16-14(17(20)21-5)11(3)12(4)22-16/h6-8H,1-5H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTIMPZHBXMOAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2,4-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the reaction of 2,4-dimethylbenzoic acid with 4,5-dimethylthiophene-3-carboxylic acid chloride in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) under anhydrous conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems for the addition of reagents and precise control of reaction conditions can help in achieving higher yields and purity.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylate ester group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (m-CPBA).

Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Using electrophiles like bromine (Br2) in the presence of a catalyst.

Major Products Formed:

Oxidation: Methyl 2-(2,4-dimethylbenzamido)-4,5-dimethylthiophene-3-sulfoxide or sulfone.

Reduction: Methyl 2-(2,4-dimethylbenzamido)-4,5-dimethylthiophene-3-hydroxymethyl.

Substitution: Brominated derivatives of the aromatic ring.

科学的研究の応用

This compound has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism by which Methyl 2-(2,4-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

類似化合物との比較

Structural and Functional Differences

Substituent Effects on Bioactivity: Phenolic Hydroxyl Groups: Compounds like 3d and 3e exhibit enhanced antioxidant and anti-inflammatory activities due to their phenolic hydroxyl groups, which confer radical-scavenging properties. Halogenated Substituents: Bromo- (3-bromobenzamido) and chloro- (2-chloroacetamido) derivatives (e.g., ) lack direct bioactivity reports but are likely intermediates in synthesizing pharmacologically active molecules.

Ester Group Variations :

- Ethyl esters (e.g., 3d , 3e ) are more prevalent in bioactive studies due to their balance of solubility and metabolic stability. Methyl esters (e.g., target compound, ) may offer higher crystallinity and thermal stability, favoring synthetic applications.

Selenium vs.

Physicochemical Properties

- Melting Points: Phenolic derivatives (e.g., 3d, 3e) exhibit higher melting points (215–300°C) due to hydrogen bonding, whereas halogenated analogs lack reported data, suggesting lower crystallinity .

- Molecular Weights: Variations in substituents (e.g., cyanoacrylamido vs. benzamido) significantly alter molecular weights, impacting pharmacokinetic properties like absorption and distribution.

生物活性

Methyl 2-(2,4-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-(2,4-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate is characterized by a thiophene ring substituted with a dimethylbenzamide group and a carboxylate ester. Its molecular formula is , and it has a molecular weight of approximately 273.37 g/mol.

Biological Activity Overview

1. Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activity. Methyl 2-(2,4-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate has been evaluated for its efficacy against various bacterial strains. Studies suggest that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

2. Anticancer Activity

Thiophene derivatives have also been investigated for their anticancer properties. Methyl 2-(2,4-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate demonstrated cytotoxic effects on cancer cell lines in vitro. The mechanism of action appears to involve the induction of apoptosis in tumor cells, possibly through the activation of caspases and modulation of cell cycle progression.

3. Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor, particularly against tyrosinase—a key enzyme in melanin biosynthesis. Inhibition of tyrosinase can be beneficial in treating hyperpigmentation disorders. The compound's inhibitory activity was assessed using various concentrations to determine its IC50 values compared to standard inhibitors like kojic acid.

Case Studies

- Antimicrobial Study : A study tested the antimicrobial efficacy of various thiophene derivatives, including methyl 2-(2,4-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values comparable to existing antibiotics, indicating its potential as an alternative antimicrobial agent.

- Anticancer Assessment : In cellular assays using MCF-7 breast cancer cells, the compound was shown to reduce cell viability significantly at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells treated with the compound.

The proposed mechanisms through which methyl 2-(2,4-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate exerts its biological effects include:

- Cell Membrane Disruption : The lipophilic nature of the thiophene ring may facilitate interaction with lipid bilayers.

- Enzyme Interaction : The presence of functional groups allows for binding with active sites on enzymes like tyrosinase.

- Induction of Apoptosis : Potential activation of intrinsic apoptotic pathways leading to cell death in cancer cells.

Comparative Analysis

A comparison with similar compounds reveals unique aspects of methyl 2-(2,4-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate:

| Compound Name | Structure Type | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| Methyl 2-(2,4-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate | Thiophene | Moderate | High |

| Methyl 2-(2,5-dimethylbenzamido)-4,5-dimethylfuran-3-carboxylate | Furan | Low | Moderate |

| Methyl 2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate | Thiophene | High | Low |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。